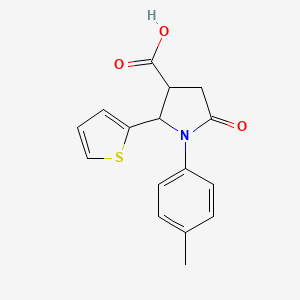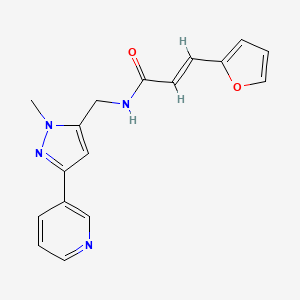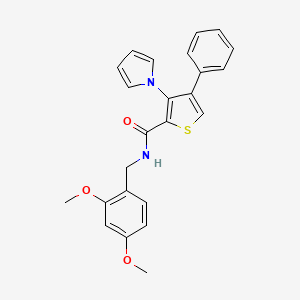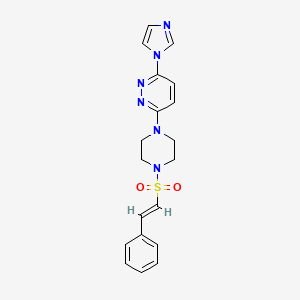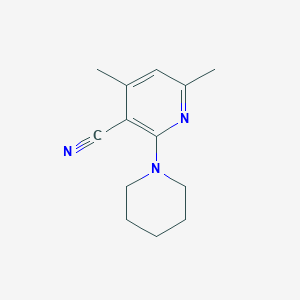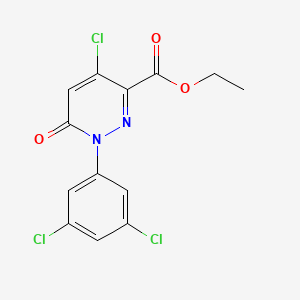![molecular formula C17H24N2OS B2935350 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide CAS No. 1117788-40-5](/img/structure/B2935350.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. CP-47,497 is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the pharmacology and physiology of the endocannabinoid system.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide is a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a cascade of cellular events that ultimately result in the physiological effects of cannabinoids. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of various physiological processes, including pain perception, appetite, and memory.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has been shown to have a range of physiological effects, including analgesic, anti-inflammatory, and antiemetic properties. It has also been shown to have effects on appetite and memory. N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has been used to investigate the role of the endocannabinoid system in various disease states, including chronic pain, cancer, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide in scientific research is its potency and selectivity for CB1 receptors. This allows researchers to investigate the effects of cannabinoids on specific physiological processes without the confounding effects of non-specific activation of other receptors. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide is its synthetic nature, which may limit its relevance to natural cannabinoids found in the body.
Orientations Futures
There are many future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide and the endocannabinoid system. One area of interest is the development of novel cannabinoid-based therapies for various disease states, including chronic pain, cancer, and neurodegenerative disorders. Another area of interest is the investigation of the role of the endocannabinoid system in psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research into the development of new synthetic cannabinoids with improved potency, selectivity, and safety profiles.
Méthodes De Synthèse
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylbenzyl chloride with 2-mercapto-N-(1-cyano-1,2-dimethylpropyl)propanamide to form the intermediate 2-[(3,4-dimethylphenyl)sulfanyl]propanamide. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has been used extensively in scientific research to investigate the pharmacology and physiology of the endocannabinoid system. It has been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite, and memory. N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has also been used to investigate the mechanisms of action of cannabinoids and their interactions with other neurotransmitter systems.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dimethylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-11(2)17(6,10-18)19-16(20)14(5)21-15-8-7-12(3)13(4)9-15/h7-9,11,14H,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKRIKGTLDVNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC(C)(C#N)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

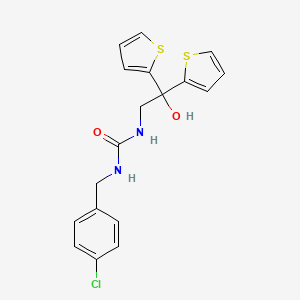
![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)

![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
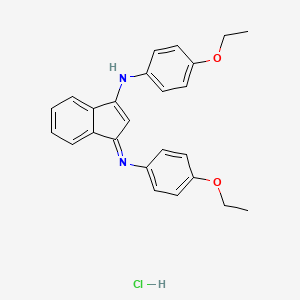
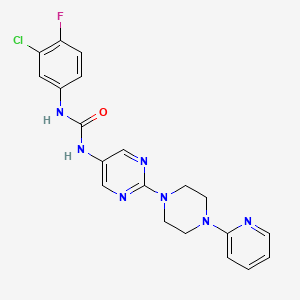
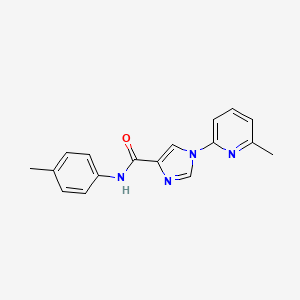
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
